molecular formula C12H12FN3O B11069826 N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11069826
M. Wt: 233.24 g/mol
InChI Key: WFNPKQYEKKBWOL-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluoro-methylphenyl group and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-fluoro-5-methylphenyl isocyanate with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluoro-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of a pyrazole ring and a fluoro-methylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H12FN3O/c1-8-3-4-9(13)10(7-8)15-12(17)11-5-6-14-16(11)2/h3-7H,1-2H3,(H,15,17)

InChI Key

WFNPKQYEKKBWOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC=NN2C

Origin of Product

United States

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